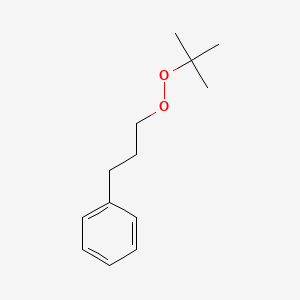
3-Tert-butylperoxypropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butylperoxypropylbenzene is an organic compound that belongs to the class of peroxides. It is characterized by the presence of a tert-butylperoxy group attached to a propylbenzene moiety. This compound is known for its ability to generate free radicals, making it useful in various chemical processes, particularly in polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Tert-butylperoxypropylbenzene can be synthesized through the reaction of tert-butyl hydroperoxide with 3-chloropropylbenzene. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butylperoxypropylbenzene undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, generating free radicals that can initiate further chemical transformations.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to facilitate the reduction of the peroxide group.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used to introduce new functional groups onto the benzene ring.
Major Products Formed
Oxidation: The major products include various radicals and oxidized species, which can further react to form complex organic molecules.
Reduction: The reduction of the peroxide group typically yields alcohols or other reduced compounds.
Substitution: The substitution reactions result in the formation of functionalized benzene derivatives with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Tert-butylperoxypropylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions, facilitating the formation of polymers with specific properties.
Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: It is employed in the production of various industrial chemicals, including resins, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 3-tert-butylperoxypropylbenzene involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate a variety of chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl peroxybenzoate: Another peroxide compound used as a radical initiator in polymerization reactions.
Benzoyl peroxide: Widely used in both industrial and pharmaceutical applications for its radical-generating properties.
Cumene hydroperoxide: Commonly used in the production of phenol and acetone through the cumene process.
Uniqueness
3-Tert-butylperoxypropylbenzene is unique due to its specific structure, which combines the radical-generating properties of the peroxide group with the chemical versatility of the propylbenzene moiety. This combination allows for a wide range of applications in both research and industry, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
419568-76-6 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
3-tert-butylperoxypropylbenzene |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)15-14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
IGJUCZHTWCKEOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



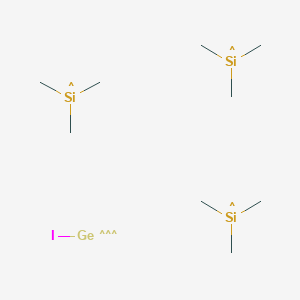
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
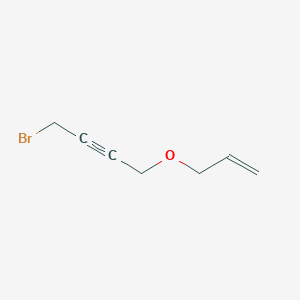
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)
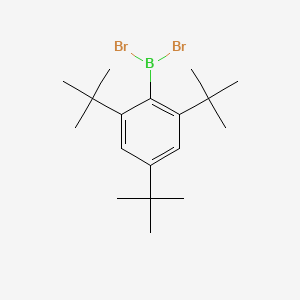
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
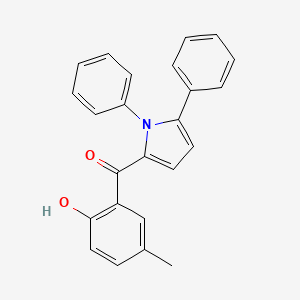

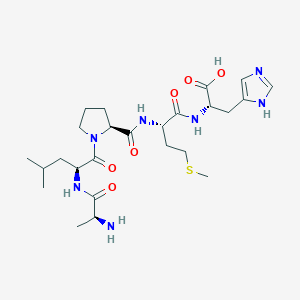
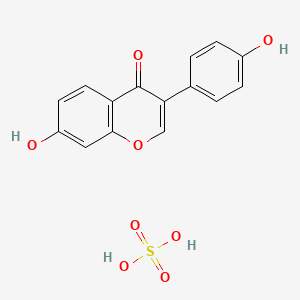
![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)
